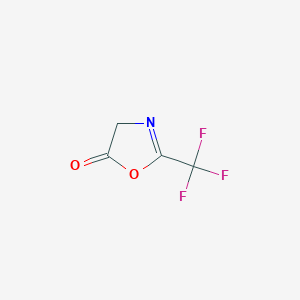
2,2,2-trifluoroethyl N-(3-fluorophenyl)carbamate
Vue d'ensemble
Description
“2,2,2-trifluoroethyl N-(3-fluorophenyl)carbamate” is a chemical compound with the linear formula C9H7F4NO2 . It has a molecular weight of 237.155 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl N-(3-fluorophenyl)carbamate” is represented by the linear formula C9H7F4NO2 . The InChI code for this compound is 1S/C9H7F4NO2/c10-6-2-1-3-7(4-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) .Physical And Chemical Properties Analysis
“2,2,2-trifluoroethyl N-(3-fluorophenyl)carbamate” is a powder with a molecular weight of 237.15 . It is stored at room temperature .Applications De Recherche Scientifique
Fluoroalkylation in Aqueous Media
Research highlights the significant progress in aqueous fluoroalkylation, with fluorine-containing functionalities being crucial in pharmaceuticals, agrochemicals, and functional materials due to their impact on molecular properties. The development of environmentally friendly methods for incorporating fluorinated groups, including trifluoroethyl groups, into molecules has gained attention. These methods involve catalytic systems and novel reagents, aiming for green chemistry advancements. Water serves as a solvent or reactant in these processes, supporting the synthesis under mild conditions and promoting environmental sustainability (Song et al., 2018).
Microbial Degradation of Polyfluoroalkyl Chemicals
Another research area focuses on the environmental biodegradability of polyfluoroalkyl chemicals, which include potential perfluoroalkyl acid (PFAA) precursors. These studies are crucial for understanding the fate of such compounds in the environment, including their degradation into perfluoroalkyl carboxylic acids and sulfonic acids, which are persistent and potentially toxic. This research is vital for evaluating environmental impacts and regulatory actions related to the use and disposal of fluorinated compounds (Liu & Avendaño, 2013).
Antitubercular Drug Design
The strategic placement of trifluoromethyl groups, including those similar to the 2,2,2-trifluoroethyl group, in antitubercular drug design is reviewed for its impact on the pharmacodynamic and pharmacokinetic behavior of these agents. The incorporation of fluorinated groups into antitubercular scaffolds has been shown to improve drug potency and modify drug-like properties, highlighting the role of fluorine in enhancing the efficacy and safety profiles of therapeutic compounds (Thomas, 1969).
Fluorinated Alternatives and Environmental Concerns
Research also covers fluorinated alternatives to long-chain perfluoroalkyl substances, focusing on their environmental releases, persistence, and human and biota exposure. Despite their use in various applications, the safety of these alternatives for humans and the environment remains unclear. This research underscores the importance of generating data for meaningful risk assessments and the need for transparency and cooperation among stakeholders to address environmental concerns related to fluorinated compounds (Wang et al., 2013).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(3-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c10-6-2-1-3-7(4-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNKUHNOWOICID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185736 | |
| Record name | Carbamic acid, (3-fluorophenyl)-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3-fluorophenyl)carbamate | |
CAS RN |
200876-84-2 | |
| Record name | Carbamic acid, (3-fluorophenyl)-, 2,2,2-trifluoroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200876-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (3-fluorophenyl)-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201185736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B3367824.png)
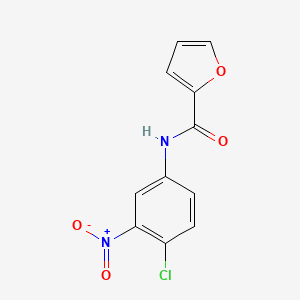

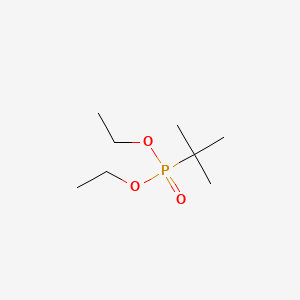
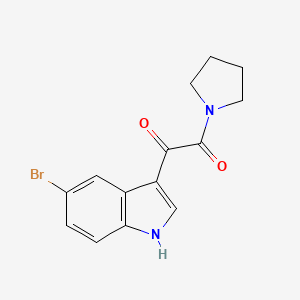
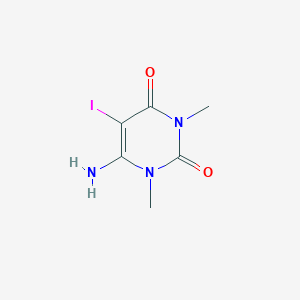
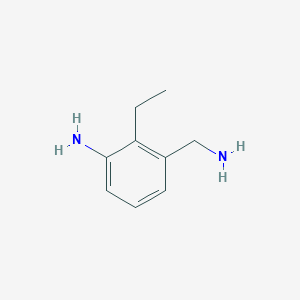
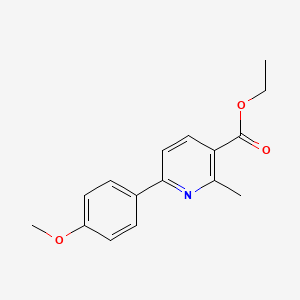


![2-[3-(Boc-amino)propoxy]benzonitrile](/img/structure/B3367891.png)
![2-Chloro-6,7,8,9-tetrahydro-7-(phenylmethyl)-5H-pyrido[2,3-D]azepine](/img/structure/B3367899.png)
